BenchChemオンラインストアへようこそ!

N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine

Fragment-based drug discovery soluble epoxide hydrolase IC50 benchmarking

N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine (CAS 1004194-27-7) is a pyrazole-ethanamine fragment that functions as a weak, crystallographically validated inhibitor of human soluble epoxide hydrolase (sEH). Identified through X-ray crystallographic fragment screening, this compound binds the sEH catalytic pocket with a resolved co-crystal structure (PDB 4Y2J, resolution 2.15 Å) and exhibits an IC50 of 800 µM against recombinant human sEH.

Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
CAS No. 1004194-27-7
Cat. No. B3334863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine
CAS1004194-27-7
Molecular FormulaC13H17N3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)CNCCC2=CC=CC=C2
InChIInChI=1S/C13H17N3/c1-16-10-8-13(15-16)11-14-9-7-12-5-3-2-4-6-12/h2-6,8,10,14H,7,9,11H2,1H3
InChIKeyKFUQJDBRNAORPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine (CAS 1004194-27-7): Fragment Hit Identity and Target Engagement Profile for Procurement Specification


N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine (CAS 1004194-27-7) is a pyrazole-ethanamine fragment that functions as a weak, crystallographically validated inhibitor of human soluble epoxide hydrolase (sEH) [1]. Identified through X-ray crystallographic fragment screening, this compound binds the sEH catalytic pocket with a resolved co-crystal structure (PDB 4Y2J, resolution 2.15 Å) and exhibits an IC50 of 800 µM against recombinant human sEH [2]. Its primary value lies not in standalone potency, but as a structurally characterized chemical probe that defines the N-ethylmethylamine scaffold binding mode, enabling structure-guided fragment elaboration toward high-affinity sEH inhibitors [3].

Why Generic Substitution of CAS 1004194-27-7 Is Not Advisable for Fragment-Based sEH Inhibitor Discovery


Generic interchange of sEH-binding fragments is not feasible because inhibitory potency, binding mode, and scaffold geometry vary dramatically even among fragments identified from the same screen. The target compound (IC50 = 800 µM) is an N-ethylmethylamine-containing fragment that forms a specific hydrogen-bond network with catalytic residues Asp335, Tyr383, and Tyr466 [1]. By contrast, the most potent elaborated compound from the same study, 2-({[2-(adamantan-1-yl)ethyl]amino}methyl)phenol, achieves an IC50 of 0.51 µM—a >1500-fold enhancement—demonstrating that the fragment core alone is insufficient for high-affinity engagement [2]. Other pyrazole-based sEH inhibitors developed independently report IC50 values ranging from 0.8 to 27.5 nM, further illustrating that in-class substitution without structural validation risks both potency loss and altered binding pharmacology [3].

Quantitative Differentiation Evidence for N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine Procurement


Direct Head-to-Head sEH Inhibitory Potency Comparison: Starting Fragment (800 µM) vs. Optimized Lead (0.51 µM)

In the same published study (Amano et al., 2015), N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine was the starting fragment hit with an sEH IC50 of 800 µM. The optimized lead compound 2-({[2-(adamantan-1-yl)ethyl]amino}methyl)phenol exhibited an IC50 of 0.51 µM under identical assay conditions. This represents a >1,500-fold improvement in potency following fragment elaboration, establishing the target compound as the critical structural starting point for any fragment-to-lead campaign [1].

Fragment-based drug discovery soluble epoxide hydrolase IC50 benchmarking

Class-Level Potency Gap: N-Ethylmethylamine Fragment (800 µM) vs. Contemporary Pyrazole-Containing sEH Inhibitors (0.8–27.5 nM)

Burmistrov et al. (2023) reported adamantyl-urea pyrazole sEH inhibitors with IC50 values ranging from 0.8 nM to 27.5 nM, representing approximately 30,000- to 1,000,000-fold greater potency than the target compound [1]. This class-level comparison demonstrates that the target fragment occupies a unique position: it is not a potent inhibitor but a structurally defined chemical probe that reveals the minimal pharmacophore for sEH catalytic-site engagement. No other pyrazole-based fragment in the public domain combines an experimentally resolved sEH co-crystal structure with this extent of potency differential relative to optimized pyrazole leads [2].

sEH inhibitor potency landscape pyrazole scaffold comparison fragment vs. drug-like inhibitor

Binding Mode Validation: Hydrogen-Bond Network with Catalytic Triad Residues (Asp335, Tyr383, Tyr466)

The co-crystal structure (PDB 4Y2J, 2.15 Å resolution) reveals that N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine engages the sEH active site through the N-ethylmethylamine moiety, forming hydrogen bonds with Asp335, Tyr383, and Tyr466 [1]. This binding mode is identical to that of the optimized lead 2-({[2-(adamantan-1-yl)ethyl]amino}methyl)phenol (PDB 4Y2X), confirming scaffold fidelity during elaboration [2]. Unlike other fragment hits from the same screen that lack published co-crystal structures, the target compound's binding pose is fully resolved, enabling direct structure-based optimization without crystallographic ambiguity [3].

structure-based drug design sEH catalytic residues fragment binding mode

Physicochemical Differentiation: Computed LogP and Polar Surface Area for Fragment Library Selection

The target compound has a computed LogP of 2.14 and a topological polar surface area (TPSA) of 29.85 Ų [1]. These values place it within the 'rule of three' guidelines for fragment-based screening (LogP ≤ 3, TPSA ≤ 60 Ų). Comparatively, the optimized adamantyl-containing lead 2-({[2-(adamantan-1-yl)ethyl]amino}methyl)phenol has a substantially higher computed LogP (~4.5) and TPSA (~52 Ų), reflecting increased hydrophobicity from the adamantane substitution [2]. This property gap enables experimentalists to select the fragment for aqueous-solubility-compatible screening conditions that may be incompatible with the elaborated lead.

fragment physicochemical properties LogP PSA fragment library design

Fragment Library Provenance: Crystallographic Fragment Screening Hit with Documented Binding Pose

Among the eight fragment hits identified from the Amano et al. (2015) crystallographic fragment screen, N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine is one of the few for which a full co-crystal structure was deposited in the PDB (4Y2J) [1]. Other fragment hits from the same screen (e.g., N-methyl-1-[3-(pyridin-3-yl)phenyl]methanamine, PDB 4Y2P) also have deposited structures, but the target compound uniquely contains the 1-methyl-1H-pyrazole moiety attached to the N-ethylmethylamine scaffold, a structural combination not represented in any other PDB-deposited sEH fragment [2]. This structural uniqueness makes it irreplaceable for SAR studies exploring pyrazole substitution effects on sEH binding.

fragment library crystallographic screening PDB deposition chemical probe

Procurement-Relevant Application Scenarios for CAS 1004194-27-7


Crystallographic Fragment Elaboration Campaigns Targeting sEH

Research groups conducting structure-based fragment-to-lead optimization for sEH should procure this compound as the validated starting fragment. Its resolved co-crystal structure (PDB 4Y2J) eliminates the need for de novo crystallographic screening and provides a direct template for growing vectors from the pyrazole ring toward adjacent sEH subpockets. The 800 µM IC50 baseline enables accurate quantification of potency gains during chemical elaboration [1].

sEH Binding-Mode Reference Standard for Computational Docking Validation

Computational chemists can use this compound as a crystallographic reference ligand for validating docking protocols against the sEH active site. The experimentally observed hydrogen-bond network with Asp335, Tyr383, and Tyr466 provides a ground-truth binding pose for scoring-function calibration and pose-prediction benchmarking, where analogs without co-crystal structures would introduce docking uncertainty [1].

Pyrazole-Containing Fragment Library Assembly for Custom sEH Screening

Organizations building bespoke fragment libraries enriched for sEH-targeting chemotypes should include this compound as the sole commercially available fragment combining a 1-methyl-1H-pyrazole moiety with an N-ethylmethylamine linker. Its computed LogP (2.14) and TPSA (29.85 Ų) satisfy fragment rule-of-three criteria, ensuring compatibility with high-concentration aqueous screening formats [1].

Negative Control for sEH Inhibitor Selectivity Profiling Panels

Given its weak sEH potency (IC50 = 800 µM), this fragment can serve as a low-affinity negative control in sEH inhibitor selectivity panels against off-target epoxide hydrolases or related α/β-hydrolase fold enzymes, where potent sEH inhibitors would otherwise saturate binding and mask selectivity windows [1].

Quote Request

Request a Quote for N-[(1-methyl-1H-pyrazol-3-yl)methyl]-2-phenylethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.